1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid
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Overview
Description
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is an organic compound characterized by the presence of an aminophenyl group attached to a cyclobutane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and methylcyclobutanone.
Reduction: The nitro group of 4-nitrophenylacetic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Cyclization: The resulting 4-aminophenylacetic acid undergoes cyclization with methylcyclobutanone under acidic conditions to form the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 1-(4-Nitrophenyl)-3-methylcyclobutane-1-carboxylic acid.
Reduction: 1-(4-Aminophenyl)-3-methylcyclobutanol.
Substitution: 1-(4-Acetamidophenyl)-3-methylcyclobutane-1-carboxylic acid.
Scientific Research Applications
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminophenyl)-2-methylcyclobutane-1-carboxylic acid: Similar structure but with a different position of the methyl group.
1-(4-Aminophenyl)-3-ethylcyclobutane-1-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1-(4-Aminophenyl)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(4-aminophenyl)-3-methylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-8-6-12(7-8,11(14)15)9-2-4-10(13)5-3-9/h2-5,8H,6-7,13H2,1H3,(H,14,15) |
InChI Key |
LVHVARFLMOVLOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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